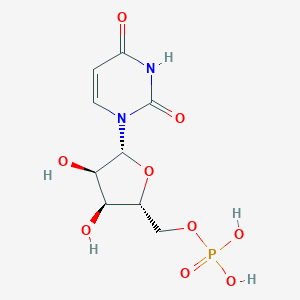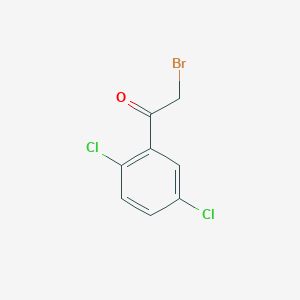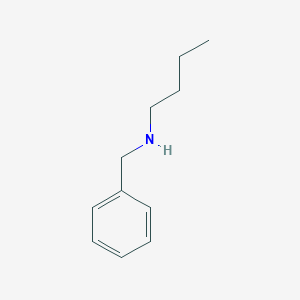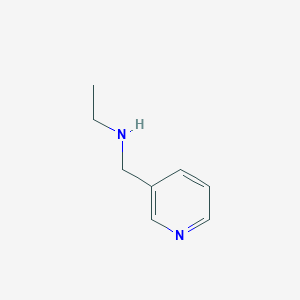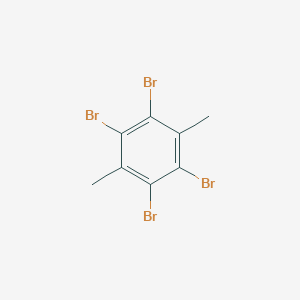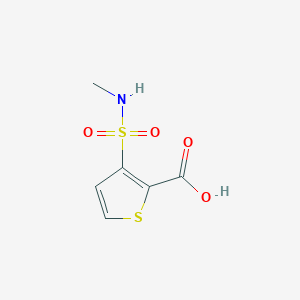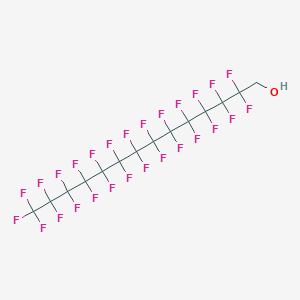
1H,1H-Perfluoro-1-tetradecanol
Übersicht
Beschreibung
1H,1H-Perfluoro-1-tetradecanol is a long-chain perfluorinated alcohol with the molecular formula C14H3F27O. It is known for its unique properties, such as high thermal stability, chemical inertness, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H,1H-Perfluoro-1-tetradecanol can be synthesized through several methods. One common approach involves the telomerization of tetrafluoroethylene with a suitable alcohol, followed by hydrogenation. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the electrochemical fluorination of hydrocarbons. This method allows for the large-scale production of perfluorinated compounds with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1H,1H-Perfluoro-1-tetradecanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into perfluorinated alkanes.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as sodium hydride and alkyl halides are employed.
Major Products:
Oxidation: Perfluorotetradecanoic acid.
Reduction: Perfluorotetradecane.
Substitution: Various perfluorinated ethers and esters.
Wissenschaftliche Forschungsanwendungen
1H,1H-Perfluoro-1-tetradecanol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: The compound is employed in the study of cell membranes and lipid bilayers due to its hydrophobic nature.
Medicine: Research has explored its potential in drug delivery systems and as a component in medical imaging agents.
Industry: It is used in the production of non-stick coatings, lubricants, and anti-corrosive materials.
Wirkmechanismus
The mechanism by which 1H,1H-Perfluoro-1-tetradecanol exerts its effects is primarily through its interaction with hydrophobic surfaces. The compound’s long perfluorinated chain allows it to form stable monolayers on surfaces, reducing surface tension and providing a protective barrier. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
1H,1H,2H,2H-Perfluorodecanethiol: Another long-chain perfluorinated compound with similar hydrophobic properties.
1H,1H,2H,2H-Perfluorotetradecan-1-ol: A closely related compound with slight variations in its molecular structure.
Uniqueness: 1H,1H-Perfluoro-1-tetradecanol stands out due to its specific chain length and the presence of a hydroxyl group, which provides unique reactivity and interaction capabilities compared to other perfluorinated compounds. Its ability to form stable monolayers and its high thermal stability make it particularly valuable in applications requiring durable and inert materials.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H3F27O/c15-2(16,1-42)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h42H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCXYEWKMLSDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H3F27O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380025 | |
| Record name | 1H,1H-Perfluoro-1-tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15622-57-8 | |
| Record name | 1H,1H-Perfluoro-1-tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Tetradecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1H,1H-Perfluoro-1-tetradecanol in the study?
A1: this compound (PFDO) is a key component in synthesizing a diblock copolymer used for surface modification. The researchers first reacted PFDO with isophoronediisocyanate (IPDI) to create isocyanate-terminated this compound (PFDO–NCO) []. This PFDO–NCO then reacts with hydroxyl-terminated polyethylene (PE–OH) to form the final polyethylene-b-polytetrafluoroethylene diblock copolymer (PE–b– PTFE) []. This diblock copolymer effectively modifies the surface of linear low-density polyethylene (LLDPE) films, significantly increasing their hydrophobicity [].
Q2: How does the structure of this compound contribute to the final properties of the modified LLDPE film?
A2: The structure of PFDO is crucial for the enhanced hydrophobicity of the modified LLDPE film. Its perfluorinated tail, characterized by the presence of multiple carbon-fluorine bonds, is highly hydrophobic. When the PE–b–PTFE diblock copolymer is applied to the LLDPE film, these hydrophobic tails orient themselves outwards, creating a surface with a low surface energy []. This low surface energy makes the film significantly less susceptible to wetting by water, resulting in a high water contact angle (as high as 151.4°) and a superhydrophobic surface [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






